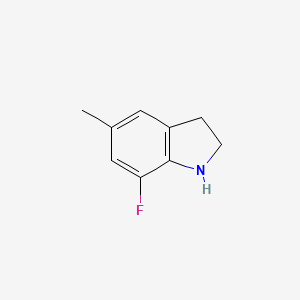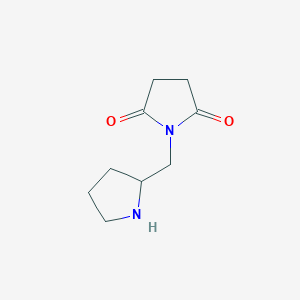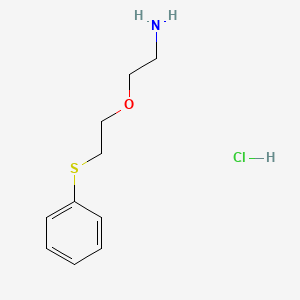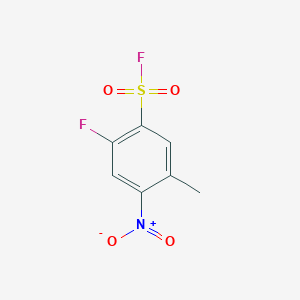
6-Chloro-5,8-dimethoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,8-dimethoxyquinolin-3-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,8-dimethoxyquinolin-3-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 5,8-dimethoxyquinoline, followed by amination at the 3-position. The reaction conditions often include the use of chlorinating agents like phosphorus oxychloride (POCl₃) and amination reagents such as ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5,8-dimethoxyquinolin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 6-Chloro-5,8-dimethoxyquinolin-3-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions. The chloro and methoxy groups play crucial roles in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- 4-Chloro-6,7-dimethoxyquinolin-3-amine
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Comparison: 6-Chloro-5,8-dimethoxyquinolin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-Chloro-6,7-dimethoxyquinolin-3-amine, it has different positions of the methoxy groups, affecting its electronic properties and steric interactions. Similarly, 5-Chloro-4,6-dimethoxypyrimidin-2-amine and 4-Amino-2-chloro-6,7-dimethoxyquinazoline have different core structures (pyrimidine and quinazoline, respectively), leading to distinct chemical behaviors and applications.
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
6-chloro-5,8-dimethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H11ClN2O2/c1-15-9-4-8(12)11(16-2)7-3-6(13)5-14-10(7)9/h3-5H,13H2,1-2H3 |
InChIキー |
QFPSHCLMZKZLHL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1N=CC(=C2)N)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)




amine](/img/structure/B13247347.png)

![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
amine](/img/structure/B13247376.png)



![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)

